molecular formula C6H16N2O2 B14239898 1-Amino-3-(3-aminopropoxy)propan-2-OL CAS No. 214190-74-6

1-Amino-3-(3-aminopropoxy)propan-2-OL

Katalognummer: B14239898
CAS-Nummer: 214190-74-6
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: DVGPNTDEFHHQAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(3-aminopropoxy)propan-2-OL is an organic compound that belongs to the class of propanolamines It features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-aminopropoxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with 3-aminopropylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-(3-aminopropoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(3-aminopropoxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of proteins and peptides for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(3-aminopropoxy)propan-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

    3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacks the additional amino group.

    1-Aminopropan-2-ol: Another related compound with a different arrangement of functional groups.

Uniqueness: 1-Amino-3-(3-aminopropoxy)propan-2-OL is unique due to its dual amino groups and hydroxyl group, providing a higher degree of reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and various research applications.

Eigenschaften

CAS-Nummer

214190-74-6

Molekularformel

C6H16N2O2

Molekulargewicht

148.20 g/mol

IUPAC-Name

1-amino-3-(3-aminopropoxy)propan-2-ol

InChI

InChI=1S/C6H16N2O2/c7-2-1-3-10-5-6(9)4-8/h6,9H,1-5,7-8H2

InChI-Schlüssel

DVGPNTDEFHHQAZ-UHFFFAOYSA-N

Kanonische SMILES

C(CN)COCC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.